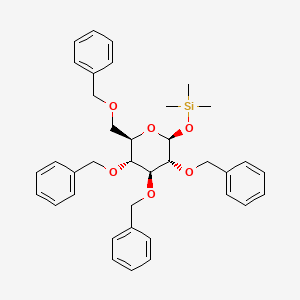
Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside is a valuable compound used in the synthesis of various glycosides and oligosaccharides. It plays a crucial role in the biomedical industry by enabling the development of drugs for studying diseases related to abnormal carbohydrate metabolism, such as diabetes and glycogen storage disorders.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside typically involves the condensation of 2,3,4,6-tetra-O-benzyl-D-glucono-1,5-lactone with bis-O-(trimethylsilyl)-1,2-diols in the presence of trimethylsilyl trifluoromethanesulfonate as the catalyst . This reaction is carried out under mild conditions, usually at room temperature, and results in high yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding glycosides.
Reduction: Reduction reactions can be used to remove the benzyl protecting groups.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the glucopyranoside ring.
Common Reagents and Conditions
Common reagents used in these reactions include trimethylsilyl trifluoromethanesulfonate, pyridine, and dichloromethane . The reactions are typically carried out at room temperature or slightly elevated temperatures, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various glycosides and oligosaccharides, which are valuable intermediates in the synthesis of more complex carbohydrates and biologically active molecules.
科学的研究の応用
Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: It is used to study carbohydrate metabolism and the role of glycosides in biological systems.
Medicine: It is used in the development of drugs for treating diseases related to abnormal carbohydrate metabolism, such as diabetes and glycogen storage disorders.
Industry: It is used in the production of various glycosides and oligosaccharides for industrial applications.
作用機序
The mechanism of action of Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside involves its role as a glycosyl donor in glycosylation reactions. The trimethylsilyl group acts as a protecting group, allowing selective reactions at specific positions on the glucopyranoside ring. The benzyl groups can be removed under mild conditions to yield the desired glycosides.
類似化合物との比較
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: This compound is similar in structure but lacks the trimethylsilyl group.
2,3,4,6-Tetra-O-benzyl-D-galactopyranose: This compound is similar but has a different stereochemistry at the C-4 position.
2,3,4,6-Tetra-O-acetyl-D-glucopyranose: This compound has acetyl groups instead of benzyl groups.
Uniqueness
Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside is unique due to the presence of the trimethylsilyl group, which provides additional protection and selectivity in glycosylation reactions. This makes it a valuable intermediate in the synthesis of complex carbohydrates and biologically active molecules.
特性
CAS番号 |
89825-08-1 |
|---|---|
分子式 |
C37H44O6Si |
分子量 |
612.8 g/mol |
IUPAC名 |
trimethyl-[(2S,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxysilane |
InChI |
InChI=1S/C37H44O6Si/c1-44(2,3)43-37-36(41-27-32-22-14-7-15-23-32)35(40-26-31-20-12-6-13-21-31)34(39-25-30-18-10-5-11-19-30)33(42-37)28-38-24-29-16-8-4-9-17-29/h4-23,33-37H,24-28H2,1-3H3/t33-,34-,35+,36-,37+/m1/s1 |
InChIキー |
PTUOHXMVVREBBG-MANRWTMFSA-N |
異性体SMILES |
C[Si](C)(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
正規SMILES |
C[Si](C)(C)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


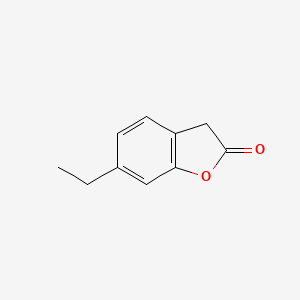
![3-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12853703.png)

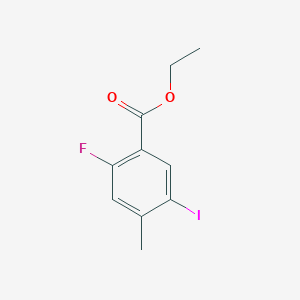

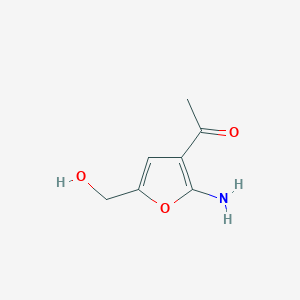
![(6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12853719.png)
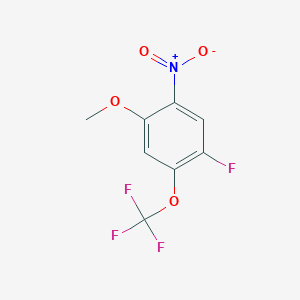


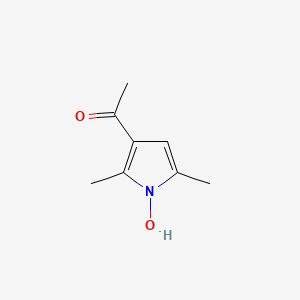
![2-(tert-Butyl)-6-fluoro-7-methylbenzo[d]oxazole](/img/structure/B12853738.png)


